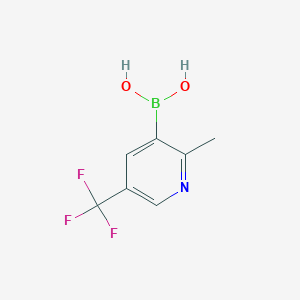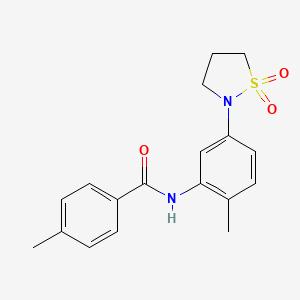
4-bromo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide is a complex organic compound featuring a bromo-substituted thiophene ring, a cyclopentyl group, and a carboxamide functional group
作用機序
Target of Action
The primary targets of the compound “4-bromo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide” are currently unknown. This compound is a thiophene derivative, and many thiophene derivatives have been found to exhibit a variety of biological effects . .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities . .
Pharmacokinetics
It’s important to note that the pH can strongly influence the rate of reaction of similar compounds, which can impact their bioavailability .
Result of Action
Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH can strongly influence the rate of reaction of similar compounds . .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the halogenation of thiophene to introduce the bromo group at the 4-position
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted thiophene derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromo group makes it a versatile intermediate for further functionalization.
Biology: The biological applications of this compound are being explored, particularly in the development of new pharmaceuticals. Its unique structure may interact with biological targets in ways that could be beneficial for treating various diseases.
Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial processes.
類似化合物との比較
4-Bromo-N-(cyclopentylmethyl)thiophene-2-carboxamide: Lacks the thiophen-2-yl group.
4-Bromo-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide: Lacks the cyclopentyl group.
Uniqueness: The presence of both the thiophen-2-yl group and the cyclopentyl group in 4-bromo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide makes it unique compared to similar compounds. This combination of groups can lead to different biological and chemical properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
4-bromo-N-[(1-thiophen-2-ylcyclopentyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNOS2/c16-11-8-12(20-9-11)14(18)17-10-15(5-1-2-6-15)13-4-3-7-19-13/h3-4,7-9H,1-2,5-6,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJMFFDNKMTKFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC(=CS2)Br)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(furan-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2816375.png)
![7-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2816377.png)
![4-{[1-(OXOLANE-3-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE](/img/structure/B2816378.png)


![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide](/img/structure/B2816384.png)
![4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2816387.png)





![N-[[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]but-2-ynamide](/img/structure/B2816395.png)
